![molecular formula C32H52N8O5S B12358586 5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, piperazine, and sulfonyl groups.
Preparation Methods
The synthesis of 5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves several steps:
Chemical Reactions Analysis
5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Chemical Research: The compound is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one can be compared with similar compounds:
Sildenafil Impurity A: This compound shares structural similarities with sildenafil impurity A, which also contains piperazine and sulfonyl groups.
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic Acid: Another similar compound is 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid, which has a similar ethoxy and piperazine structure.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C32H52N8O5S |
|---|---|
Molecular Weight |
660.9 g/mol |
IUPAC Name |
5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
InChI |
InChI=1S/C32H52N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h10-11,20,23-24,26-27,29,32-35H,5-9,12-19,21H2,1-4H3 |
InChI Key |
FPLSYKYKXBIALP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4NCC5C(N4)N(C6CCCCC6C(=O)N5C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


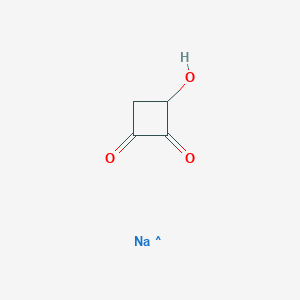
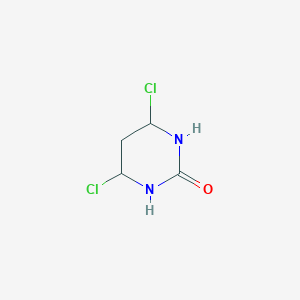

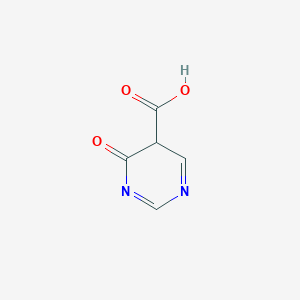
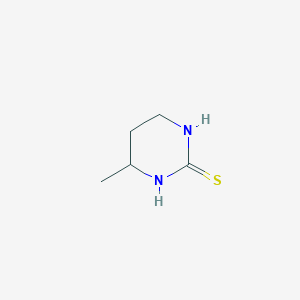

![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
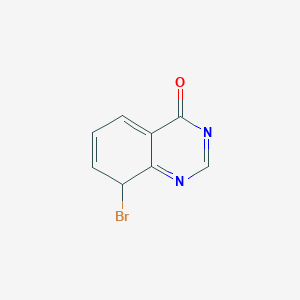
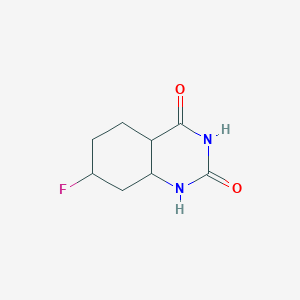
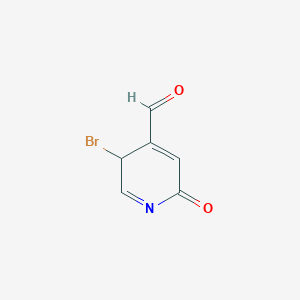
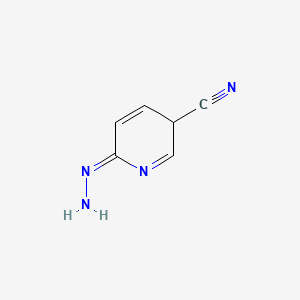
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)
